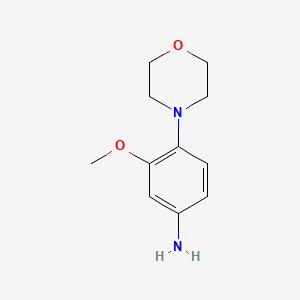

3-Methoxy-4-(morpholin-4-yl)aniline

概要

説明

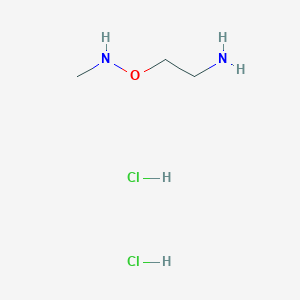

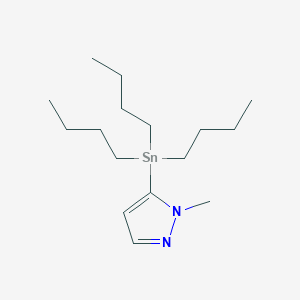

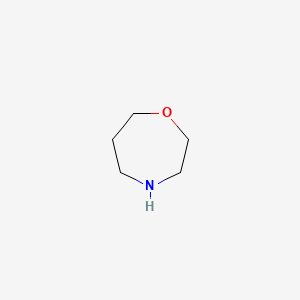

3-Methoxy-4-(morpholin-4-yl)aniline is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds that share some structural similarities, such as the presence of a morpholine ring and a methoxyphenyl group. These compounds are intermediates or final products used in the synthesis of biologically active molecules, particularly those with potential anticancer properties .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, one compound was synthesized from cyclopentanone oxime and 1-fluoro-4-nitrobenzene through rearrangement, condensation, and nucleophilic substitution reactions . Another compound was synthesized from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine in a nonproton polar solvent by cyclization reaction, reduction, and acidification . These methods highlight the importance of selecting appropriate starting materials and reaction conditions to achieve high yields and desired selectivity.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques, including H NMR and MS spectrum , as well as IR and 1H NMR . These techniques are crucial for verifying the identity and purity of the synthesized compounds, ensuring that the correct molecular structure has been achieved.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical of organic synthesis, including rearrangements, condensations, nucleophilic substitutions, cyclizations, and reductions . These reactions are carefully orchestrated to build complex structures from simpler ones, often with the goal of introducing functional groups that confer biological activity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Methoxy-4-(morpholin-4-yl)aniline are not discussed in the provided papers, the properties of similar compounds can be inferred. These properties are likely to include solubility in organic solvents, melting points, and stability under various conditions. The presence of a morpholine ring and a methoxy group can influence the compound's basicity, polarity, and potential interactions with biological targets .

Relevant Case Studies

The papers mention the biological activity of the synthesized compounds, particularly in the context of anticancer research. For example, derivatives of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one showed potential biological activities . Another compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, was identified as a tubulin polymerization inhibitor, which is a promising target for anticancer drugs . These case studies demonstrate the application of synthesized compounds in the development of new therapeutic agents.

科学的研究の応用

Src Kinase Inhibition

3-Methoxy-4-(morpholin-4-yl)aniline derivatives have shown potential in inhibiting Src kinase activity, which plays a role in cell proliferation and tumor growth. For instance, Boschelli et al. (2001) optimized analogues of quinolinecarbonitriles, finding that replacing the methoxy group with a 3-(morpholin-4-yl)propoxy group led to increased inhibition of Src kinase activity and Src-mediated cell proliferation. This research suggests the compound's utility in cancer therapy (Boschelli et al., 2001).

Antimicrobial Activity

A study by Subhash and Bhaskar (2020) synthesized derivatives of N-{(E)-[2-(Morpholin-4-yl)quinolin-3-yl]methylidene}aniline and evaluated their antimicrobial properties. Some derivatives exhibited significant activity against bacterial and fungal strains, highlighting the compound's potential in developing new antimicrobial agents (Subhash & Bhaskar, 2020).

Photodynamic Therapy

Phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups, related to 3-Methoxy-4-(morpholin-4-yl)aniline, were synthesized and evaluated for their photosensitizing potential in photodynamic therapy. Kucińska et al. (2015) found that these derivatives, particularly a zinc(II) phthalocyanine variant, exhibited promising biological activity in cancer cell lines under irradiation, making them potential candidates for photodynamic therapy (Kucińska et al., 2015).

Anti-Tumor Activity

Qiao et al. (2013) explored the anti-tumor activity of DAT-230, a derivative of combretastatin-A-4, which includes a 2-methoxyaniline component similar to 3-Methoxy-4-(morpholin-4-yl)aniline. This compound inhibited the growth of human gastric adenocarcinoma cells, induced aberrant mitosis, and triggered apoptosis. It also demonstrated efficacy in vivo, suggesting its potential as a microtubule inhibitor in cancer treatment (Qiao et al., 2013).

特性

IUPAC Name |

3-methoxy-4-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-14-11-8-9(12)2-3-10(11)13-4-6-15-7-5-13/h2-3,8H,4-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTDKJDVVFXVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620355 | |

| Record name | 3-Methoxy-4-(morpholin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-(morpholin-4-yl)aniline | |

CAS RN |

482308-06-5 | |

| Record name | 3-Methoxy-4-(morpholin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B1358082.png)

![6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1358084.png)

![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1358085.png)